prostamide F2alpha
Description
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVCLIRZZCGEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymatic Pathways of Prostamide F2alpha
Precursor Substrate Utilization: Anandamide (B1667382) as a Key Metabolite
The primary precursor for the entire class of prostamides, including prostamide F2alpha, is the endocannabinoid N-arachidonoylethanolamine, commonly known as anandamide. ebi.ac.uknih.govescholarship.orgresearchgate.net Unlike the classical prostaglandins (B1171923) which are derived from arachidonic acid, prostamides are formed through the oxygenation of this fatty acid amide. biorxiv.orgresearchgate.net Evidence has consistently shown that anandamide serves as the initial substrate for a distinct biosynthetic cascade leading to the production of various prostamides. nih.govnih.govnih.gov This pathway represents a significant metabolic route for anandamide, diverting it from hydrolysis by fatty acid amide hydrolase (FAAH) towards the formation of a separate class of signaling molecules. nih.govnih.gov The utilization of anandamide as the foundational molecule distinguishes the prostamide pathway from the prostaglandin (B15479496) pathway. biorxiv.org
Cyclooxygenase-Dependent Synthesis
The initial and rate-limiting step in the conversion of anandamide to prostamides is catalyzed by a cyclooxygenase (COX) enzyme. This enzymatic action introduces oxygen into the anandamide molecule, creating an unstable endoperoxide intermediate.
The specific isoform responsible for the oxygenation of anandamide is Cyclooxygenase-2 (COX-2). nih.govescholarship.orgnih.govnih.gov Research has demonstrated that COX-2, but not its isoform COX-1, effectively binds and oxidizes anandamide. nih.govlipidmaps.org This selective utilization of COX-2 is a critical feature of prostamide biosynthesis. nih.govresearchgate.net Under conditions where COX-2 is upregulated, such as during inflammation, the metabolism of anandamide can be shunted towards the production of prostamides. nih.govplos.org This enzymatic step converts anandamide into prostaglandin H2-ethanolamide (prostamide H2). nih.govresearchgate.net
Following the oxygenation of anandamide by COX-2, a cyclic endoperoxide ethanolamide intermediate is formed. ebi.ac.uknih.gov This intermediate has been identified and characterized as prostamide H2. nih.govnih.govresearchgate.net The formation of prostamide H2 is a pivotal step, as it serves as the direct precursor for various prostamides, including this compound. nih.govarvojournals.org The biosynthesis of this compound, therefore, proceeds in two main steps: the initial COX-2-mediated oxidation of anandamide to prostamide H2, followed by the reduction of this endoperoxide intermediate. ebi.ac.uknih.govresearchgate.net
Prostamide/Prostaglandin F Synthase (PM/PGFS) Activity
The final step in the synthesis of this compound is the reduction of the endoperoxide group of prostamide H2. This reaction is catalyzed by a specific synthase enzyme.
An enzyme with high specificity for this reaction has been identified and named Prostamide/Prostaglandin F Synthase (PM/PGFS). researchgate.netnih.gov This enzyme belongs to the thioredoxin-like superfamily. ebi.ac.ukarvojournals.orgnih.gov The gene encoding this enzyme is known as Fam213b or Prxl2b. researchgate.netnih.govontosight.aigenecards.orgnih.gov In mice, the enzyme is a polypeptide of 201 amino acids with a molecular weight of approximately 21.7 kDa, while the purified swine brain enzyme has a molecular weight of about 30.5 kDa. ebi.ac.ukresearchgate.net The active site contains a critical cysteine residue (Cys44). researchgate.net
PM/PGFS exhibits a narrow substrate specificity, dedicated to the biosynthesis of this compound from prostamide H2 and prostaglandin F2α (PGF2α) from prostaglandin H2 (PGH2). biorxiv.orgresearchgate.netnih.gov It does not utilize prostaglandin E2 (PGE2) or prostaglandin D2 (PGD2) as substrates. ebi.ac.uk Studies using the expressed enzyme have determined the Vmax and Km values for prostamide H2 to be approximately 0.25 µmol/min/mg of protein and 7.6 µM, respectively. ebi.ac.ukresearchgate.net For PGH2, the values were about 0.69 µmol/min/mg of protein and 6.9 µM, respectively. ebi.ac.ukresearchgate.net
Table 1: Molecular and Kinetic Properties of Prostamide/Prostaglandin F Synthase (PM/PGFS)
| Property | Description | Source |
| Enzyme Name | Prostamide/Prostaglandin F Synthase (PM/PGFS) | researchgate.netnih.gov |
| Gene Names | Fam213b, Prxl2b, C1orf93 | researchgate.netontosight.aigenecards.orguniprot.org |
| Enzyme Family | Thioredoxin-like superfamily | ebi.ac.ukarvojournals.orgnih.gov |
| Substrates | Prostamide H2, Prostaglandin H2 (PGH2) | ebi.ac.ukresearchgate.netarvojournals.org |
| Products | This compound, Prostaglandin F2α (PGF2α) | researchgate.netarvojournals.orgontosight.ai |
| Active Site | Contains a critical Cysteine residue (Cys44) | researchgate.net |
| Kinetic Values (Prostamide H2) | Vmax: ~0.25 µmol/min/mg; Km: ~7.6 µM | ebi.ac.ukresearchgate.net |
| Kinetic Values (PGH2) | Vmax: ~0.69 µmol/min/mg; Km: ~6.9 µM | ebi.ac.ukresearchgate.net |
While PM/PGFS is a key enzyme, other enzymes from the aldo-keto reductase (AKR) superfamily can also catalyze the formation of PGF2α. frontiersin.orgresearchgate.netnih.gov A notable member is AKR1C3, which is also designated as prostaglandin F synthase (PGFS). biorxiv.orgnih.gov However, there are significant differences between PM/PGFS and AKR enzymes like AKR1C3.
AKR1C3 has a broader substrate specificity compared to the highly selective PM/PGFS. nih.govresearchgate.net AKR1C3 can convert PGH2 to PGF2α and also reduce PGD2 to 9α,11β-PGF2α. nih.govfrontiersin.orgresearchgate.net In contrast, PM/PGFS is dedicated to the reduction of the endoperoxide intermediates PGH2 and prostamide H2. researchgate.netnih.gov
Gene deletion studies in mice have been crucial in elucidating the relative importance of these enzymes. Deletion of the gene for PM/PGFS (Fam213b) prevents the biosynthesis of this compound, indicating that PM/PGFS is the critical enzyme for its formation in living tissues and that AKR enzymes cannot fully compensate for its absence in this specific pathway. biorxiv.orgresearchgate.netresearchgate.net This suggests that despite the capability of some AKR enzymes to produce PGF2α, PM/PGFS plays a more important and specific regulatory role in the production of both this compound and PGF2α in certain physiological contexts. biorxiv.orgnih.gov
Table 2: Comparison of PGF Synthase Enzymes
| Feature | PM/PGFS (Fam213b/Prxl2b) | AKR1C3 (PGFS) | Source |
| Enzyme Family | Thioredoxin-like superfamily | Aldo-Keto Reductase (AKR) superfamily | nih.govnih.gov |
| Substrate Specificity | Narrow: Reduces Prostamide H2 and PGH2 | Broad: Reduces PGH2, PGD2, and various ketosteroids | researchgate.netnih.govuniprot.org |
| Primary Products | This compound, PGF2α | PGF2α, 9α,11β-PGF2α, Testosterone, 17β-estradiol | ontosight.airesearchgate.netuniprot.org |
| Role in Prostamide F2α Synthesis | Considered the primary and critical enzyme | Does not appear to be the main enzyme for prostamide F2α biosynthesis in vivo | biorxiv.orgnih.govresearchgate.net |
Regulation of this compound Biosynthesis
The production of this compound is a tightly controlled process, regulated primarily at the enzymatic level. This regulation ensures that the synthesis of this potent lipid mediator occurs at the appropriate time and location. The key control points involve the enzymes responsible for its synthesis and the availability of its precursor.
The primary mechanism for controlling this compound biosynthesis lies in the expression and activity of the enzymes involved in its pathway. Gene deletion studies have provided significant insights into the regulatory importance of these enzymes.
Research involving mice with a deleted gene for prostamide/prostaglandin F synthase (PM/PGFS), specifically the Fam213b/Prxl2b gene, has demonstrated the critical role of this enzyme. biorxiv.orgresearchgate.net In these knockout mice, the biosynthesis of this compound was prevented, indicating that PM/PGFS is a key enzyme for its formation in living tissues. biorxiv.orgnih.gov This suggests that the regulation of Fam213b/Prxl2b gene expression is a crucial factor in controlling the levels of this compound. researchgate.net
While other enzymes like AKR1C3 possess the ability to synthesize prostaglandin F2alpha, studies in specific contexts, such as in inguinal fat, have shown that PM/PGFS is the more important enzyme for this compound biosynthesis. biorxiv.orgnih.gov The differential expression and regulation of these enzymes in various tissues likely contribute to the tissue-specific production of this compound.
The initial and rate-limiting step in this compound biosynthesis, the conversion of anandamide to prostamide H2, is catalyzed by cyclooxygenase-2 (COX-2). nih.govnih.gov Therefore, the inhibition of COX isoforms has a direct impact on the production of this compound.
Research has shown that in inflammatory conditions where COX-2 is often upregulated, the levels of this compound are significantly elevated. nih.govvcu.edu The use of cyclooxygenase inhibitors has been demonstrated to effectively reduce the formation of this compound.
A study investigating the levels of this compound in the spinal cord of mice with knee inflammation found that its formation was significantly reduced by various COX inhibitors. nih.govplos.org As expected, a non-selective COX inhibitor (indomethacin) and a selective COX-2 inhibitor (NS-398) both decreased the elevated levels of this compound. nih.govplos.org Interestingly, a selective COX-1 inhibitor (SC-560) also produced a similar inhibitory effect on this compound production in this inflammatory model. nih.govplos.org The authors of the study suggest that the effect of the COX-1 inhibitor may be indirect, potentially by reducing the initial inflammatory response that leads to the upregulation of COX-2 and subsequent this compound synthesis. plos.org
Table 1: Effect of Cyclooxygenase Inhibitors on this compound Levels in an Inflammatory Model nih.govplos.org
| Inhibitor | Type | Effect on this compound Levels |
| Indomethacin | Non-selective COX inhibitor | Significantly decreased |
| NS-398 | Selective COX-2 inhibitor | Significantly decreased |
| SC-560 | Selective COX-1 inhibitor | Significantly decreased |
Metabolism and Degradation of Prostamide F2alpha
Pathways of Enzymatic Inactivation
The metabolic processing of prostamide F2alpha begins with its synthesis from anandamide (B1667382) (AEA), an endocannabinoid. This process is a key alternative to the primary hydrolytic degradation of anandamide by fatty acid amide hydrolase (FAAH). nih.gov In fact, a crucial characteristic of prostamides, including F2alpha, is their resistance to hydrolysis by FAAH, which contributes to their stability and distinct biological actions compared to their precursor. nih.gov
The biosynthetic pathway involves two main enzymatic steps:
Oxygenation by Cyclooxygenase-2 (COX-2): Anandamide is first metabolized by COX-2 to form an unstable endoperoxide intermediate, prostamide H2 (PGH2-EA). nih.govresearchgate.net This step is analogous to the conversion of arachidonic acid to prostaglandin (B15479496) H2 in the prostanoid pathway.
Reduction by Prostamide/Prostaglandin F Synthase (PM/PGFS): The intermediate, prostamide H2, is then reduced to the stable and biologically active this compound. nih.govuniprot.org This conversion is catalyzed by a specific enzyme, prostamide/prostaglandin F synthase (PM/PGFS), which belongs to the thioredoxin-like superfamily. researchgate.net
While the primary focus of research has been on its synthesis, the enzymatic inactivation of this compound itself is not as well-defined as that of prostaglandins (B1171923). The enzyme PM/PGFS, which catalyzes its formation, is described with a reversible reaction, suggesting a potential conversion back to prostamide H2 under certain conditions. uniprot.org However, unlike classical prostaglandins, prostamides are not readily hydrolyzed back to their corresponding fatty acids.
Identification of Major Metabolites in Biological Systems
The major identified molecules related to the metabolic pathway of this compound are its biosynthetic precursors. The downstream degradation products of this compound are not extensively characterized in the literature, which is a testament to the compound's stability.
The key molecules identified in the biological systems are primarily its precursors:
Anandamide (AEA): The initial substrate from which all prostamides are derived. nih.gov
Prostamide H2 (PGH2-EA): The direct, unstable endoperoxide intermediate formed from the COX-2-mediated oxidation of anandamide. nih.gov
Additionally, other related prostamides can be formed from prostamide H2, such as prostamide E2 (PGE2-EA) and prostamide D2 (PGD2-EA). researchgate.net A theoretical metabolite, 11β-Prostamide F2α, has been described as a potential hepatic metabolite of the related PGD2-EA, suggesting that isomerism can be a metabolic route. caymanchem.com However, specific catabolites resulting from the breakdown of this compound itself remain poorly defined in most biological models.
| Compound Name | Role in this compound Metabolism | Reference |
|---|---|---|
| Anandamide (AEA) | Initial biosynthetic precursor | nih.govcaymanchem.comlipidmaps.org |
| Prostamide H2 (PGH2-EA) | Endoperoxide intermediate in the biosynthetic pathway | nih.gov |
| 11β-Prostamide F2α | Theoretical isomeric metabolite | caymanchem.com |
Factors Influencing Metabolic Fate in Research Models
The metabolic fate of this compound, particularly its rate of synthesis, is significantly influenced by various physiological and pharmacological factors. Research models have elucidated several key modulators of its production pathway.
Pathological Conditions:
Inflammation: In animal models of knee inflammation, the levels of this compound in the spinal cord were found to be significantly elevated. nih.gov This is often linked to the upregulation of COX-2 expression during inflammatory conditions, which enhances the conversion of anandamide into prostamides.
Enzymatic Inhibition:
FAAH Inhibition: When the primary degradation pathway for anandamide is blocked by inhibiting the enzyme FAAH, anandamide is shunted towards alternative metabolic routes. nih.gov This leads to increased substrate availability for COX-2, resulting in enhanced production of this compound. nih.gov
COX Inhibition: The synthesis of this compound is sensitive to cyclooxygenase inhibitors. Its formation is reduced by non-selective COX inhibitors as well as by selective COX-2 inhibitors. nih.gov
Substrate-Selective Inhibition: Specific inhibitors like R-flurbiprofen can selectively block the oxygenation of endocannabinoids such as anandamide by COX-2 without affecting the oxygenation of arachidonic acid. This allows researchers to distinguish the biological roles of prostamides from those of prostaglandins. nih.gov
Cell-Specific Factors:
The metabolic machinery for producing this compound is not uniformly expressed across all cell types. For example, preadipocytes (fat cell precursors) produce this compound from anandamide, but this production is markedly decreased as the cells differentiate into mature adipocytes, which express significantly less COX-2. nih.gov
| Influencing Factor | Effect on this compound Metabolism | Mechanism | Reference |
|---|---|---|---|
| Inflammation | Increased synthesis | Upregulation of COX-2 enzyme expression. | nih.gov |
| FAAH Inhibition | Increased synthesis | Shunts anandamide from hydrolysis towards the COX-2 pathway. | nih.govnih.gov |
| COX-2 Inhibition | Decreased synthesis | Blocks the initial enzymatic step converting anandamide to prostamide H2. | nih.gov |
| Cell Differentiation (Adipocytes) | Decreased synthesis | Reduced expression of COX-2 in mature adipocytes compared to preadipocytes. | nih.gov |
Receptor Pharmacology and Cellular Signaling of Prostamide F2alpha
Characterization of Prostamide Receptors
The concept of a distinct prostamide receptor has emerged from numerous studies demonstrating that the effects of prostamide F2alpha and its synthetic analogue, bimatoprost (B1667075), cannot be solely attributed to the activation of the classical prostanoid FP receptor. nih.gov
Evidence for Distinct Prostamide Receptor Entities Separate from FP Receptors
A substantial body of evidence supports the existence of prostamide receptors as entities separate from the FP receptor. nih.gov Pharmacological studies have consistently shown that this compound and bimatoprost have weak activity at cloned prostanoid receptors, including the FP receptor. researchgate.netarvojournals.org For instance, in studies using feline iris smooth muscle cells, bimatoprost and FP receptor agonists were found to stimulate different cell populations, suggesting they act through distinct receptors. nih.gov
The development of selective antagonists has provided further compelling evidence. Compounds like AGN 204396 have been shown to block the effects of this compound and bimatoprost without affecting the actions of PGF2α and other FP receptor agonists in the feline iris. nih.govarvojournals.org This selectivity indicates that the antagonist is acting on a receptor that is pharmacologically distinct from the FP receptor. arvojournals.org Similarly, in studies on inflammatory pain in mice, the effects of this compound were attenuated by the prostamide receptor antagonist AGN211336, but not by the FP receptor antagonist AL8810. Conversely, the effects of PGF2α were blocked by AL8810 and not by AGN211336. plos.orgvcu.edunih.gov
Agonist and Antagonist Interactions
The unique pharmacology of this compound is further defined by the specific interactions of selective agonists and antagonists with its receptor.
Molecular Basis of Selective Agonism (e.g., Bimatoprost Analogues)
Bimatoprost, a synthetic analogue of this compound, is a key tool in understanding prostamide receptor agonism. wikipedia.orgdrugbank.com While it is structurally similar to PGF2α, its ethyl amide group at the C1 position, instead of a carboxylic acid, is thought to be a key determinant of its selectivity. entokey.com This structural difference is believed to underlie its preferential activity at the putative prostamide receptor over the FP receptor. wikipedia.org Although some studies suggest that bimatoprost can be hydrolyzed to its free acid, which is a potent FP receptor agonist, other evidence indicates that bimatoprost itself is the active molecule at the prostamide receptor. arvojournals.orgentokey.com The activity of bimatoprost and this compound appears to be dependent on cells and tissues that also express functional prostanoid FP receptors, which is consistent with the heterodimer receptor model. nih.gov
Pharmacological Profiling of Selective Antagonists (e.g., AGN211336)
The development of selective prostamide antagonists has been instrumental in characterizing the prostamide receptor. AGN211336 is a notable example of a second-generation selective prostamide antagonist. guidetopharmacology.orgarvojournals.org In functional assays, AGN211336 and its analogues (AGN 211334 and AGN 211335) effectively block the contractile responses induced by this compound and bimatoprost in the feline iris, without affecting the contractions caused by PGF2α. arvojournals.orgarvojournals.org
In studies using a model of inflammatory pain, AGN211336 was shown to attenuate the pain-related responses induced by spinal application of this compound. plos.orgvcu.edunih.gov Importantly, it did not block the effects of PGF2α, further highlighting its selectivity for the prostamide receptor system. plos.orgvcu.edunih.gov In vitro studies have also shown that AGN211336 can inhibit FAAH (fatty acid amide hydrolase), the enzyme that degrades anandamide (B1667382), suggesting a potential dual action. nih.govnih.gov The pA2 value, a measure of antagonist potency, for AGN211335 against bimatoprost-induced responses has been determined, providing a quantitative measure of its antagonist activity. nih.gov
Table 1: Pharmacological Profile of a Selective Prostamide Antagonist
| Antagonist | Target | Effect | Experimental Model | Reference |
|---|---|---|---|---|
| AGN211336 | This compound Receptor | Antagonism | Feline Iris Contraction | arvojournals.org |
| AGN211336 | This compound Receptor | Antagonism | Inflammatory Pain in Mice | plos.orgvcu.edunih.gov |
| AGN211336 | FP Receptor | No Antagonism | Feline Iris Contraction | arvojournals.org |
| AGN211336 | FP Receptor | No Antagonism | Inflammatory Pain in Mice | plos.orgvcu.edunih.gov |
Intracellular Signaling Cascades
The activation of prostamide receptors by this compound initiates a cascade of intracellular signaling events. The primary signaling pathway associated with the prostaglandin (B15479496) F2-alpha receptor involves G-proteins that activate a phosphatidylinositol-calcium second messenger system. idrblab.netuniprot.orgdrugbank.combt-laboratory.com This leads to an increase in intracellular calcium levels. abcam.com
Studies using HEK293/EBNA cells co-expressing the FP and altFP4 receptors have provided detailed insights into the signaling pathways. In these cells, prostaglandin F2alpha (PGF2α) elicits a rapid and sustained increase in intracellular calcium. nih.govresearchgate.netcapes.gov.brnih.gov In contrast, bimatoprost induces a biphasic calcium response: an initial immediate increase followed by a second phase. nih.govresearchgate.netcapes.gov.brnih.gov The selective prostamide antagonist, AGN211335, specifically inhibits the second phase of calcium mobilization induced by bimatoprost, without affecting the response to PGF2α. nih.govresearchgate.netcapes.gov.brnih.govgenecards.orgscienceopen.com
Downstream of calcium signaling, this compound has been shown to influence other signaling molecules. In the FP-altFP4 heterodimer model, both PGF2α and bimatoprost were found to induce the upregulation of cysteine-rich angiogenic protein 61 (Cyr61) mRNA and the phosphorylation of myosin light chain (MLC). nih.govresearchgate.netcapes.gov.brnih.govscienceopen.com The selective antagonist AGN211335 blocked these effects when induced by bimatoprost, but not when induced by PGF2α. nih.govresearchgate.netcapes.gov.brnih.govgenecards.orgscienceopen.com Furthermore, this compound has been shown to inhibit adipogenesis through a mechanism that involves the phosphorylation of ERK1/2. nih.gov In other cellular contexts, signaling cascades involving MAPK, PI3/Akt, and p38 MAPK have also been implicated in the actions of prostaglandin analogues that can be converted to FP receptor agonists. arvojournals.org
Table 2: Intracellular Signaling Events Following this compound Receptor Activation
| Signaling Event | Agonist | Effect | Antagonist Effect (AGN211335) | Cell System | Reference |
|---|---|---|---|---|---|
| Intracellular Calcium Mobilization | Bimatoprost | Biphasic Increase | Inhibition of Second Phase | HEK293/EBNA (FP/altFP4) | nih.govresearchgate.netcapes.gov.brnih.gov |
| Cyr61 mRNA Upregulation | Bimatoprost | Increase | Inhibition | HEK293/EBNA (FP/altFP4) | nih.govresearchgate.netcapes.gov.brnih.govscienceopen.com |
| Myosin Light Chain (MLC) Phosphorylation | Bimatoprost | Increase | Inhibition | HEK293/EBNA (FP/altFP4) | nih.govresearchgate.netcapes.gov.brnih.govscienceopen.com |
| ERK1/2 Phosphorylation | This compound | Increase | - | Preadipocytes | nih.gov |
G Protein-Coupled Receptor (GPCR) Coupling and Activation (e.g., Gαq, Gα12, Gi)
This compound primarily signals through the prostaglandin F2alpha (FP) receptor, a G protein-coupled receptor (GPCR). nih.govfrontiersin.org Upon ligand binding, the FP receptor undergoes a conformational change, enabling it to couple with and activate various heterotrimeric G proteins. wikipedia.org The specific G protein subunits engaged by the activated receptor dictate the subsequent downstream signaling pathways.
The FP receptor is known to be promiscuous, coupling with multiple G protein families, including Gαq/11, Gα12/13, and Gαi. nih.govfrontiersin.org The coupling to Gαq is a well-established pathway for prostaglandin F2alpha, leading to the activation of phospholipase C. frontiersin.orgnih.gov Studies have shown that for the FP receptor, Gαq binding can impede the coupling and activation of Gα13. nih.govnih.gov
In addition to Gαq, the FP receptor also couples to Gα12, which mediates cytoskeletal reorganization. nih.gov Furthermore, evidence suggests the involvement of Gαi, as pertussis toxin, an inhibitor of Gi/Go proteins, has been shown to block prostaglandin F2alpha-induced activation of the MAP kinase pathway. nih.gov This suggests that the βγ subunits released from Gαi are also involved in signal transduction. nih.gov The differential coupling of the FP receptor to various G proteins allows for a diverse and context-dependent cellular response to this compound.
Table 1: G Protein Coupling of the this compound (FP) Receptor
| G Protein Family | Role in this compound Signaling | Key Downstream Effectors |
| Gαq/11 | Activates phospholipase C (PLC), leading to inositol (B14025) phosphate (B84403) production and calcium mobilization. frontiersin.orgnih.gov | Phospholipase Cβ, Protein Kinase C |
| Gα12/13 | Mediates cytoskeletal reorganization. nih.gov Its coupling can be influenced by Gαq binding. nih.govnih.gov | Rho/ROCK pathway |
| Gαi | The βγ subunits are implicated in the activation of the MAP kinase pathway. nih.gov | MAP Kinase Pathway |
Calcium Mobilization and Signaling Dynamics
A primary and rapid cellular response to this compound is the mobilization of intracellular calcium ([Ca2+]i). arvojournals.org This process is primarily initiated by the Gαq-mediated activation of phospholipase Cβ (PLCβ). frontiersin.org PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. frontiersin.org This initial release of calcium from intracellular stores can be followed by an influx of extracellular calcium across the plasma membrane. frontiersin.orgnih.gov Studies have indicated that both calcium from intracellular stores and extracellular sources contribute to the pro-inflammatory signaling induced by prostaglandin F2alpha. frontiersin.org The dynamics of this calcium signal, including its amplitude and temporal pattern, are crucial in dictating the specificity of the downstream cellular responses. For instance, much higher concentrations of bimatoprost, a synthetic prostamide, are needed to induce calcium mobilization compared to prostaglandin F2alpha. arvojournals.org
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govnih.gov The MAPK family of serine/threonine kinases, including ERK1/2 (p44/42 MAPK), p38 MAPK, and JNK, are key regulators of a wide array of cellular processes such as gene expression, cell proliferation, and inflammation. uniprot.org
Activation of the MAPK pathway by this compound can occur through several distinct mechanisms. In many cell types, the activation of ERK1/2 is dependent on the Gαq/PLC/PKC pathway. nih.govnih.gov However, evidence also points to PKC-independent mechanisms. nih.gov One such mechanism involves the βγ subunits of Gαi proteins, as demonstrated by the inhibitory effect of pertussis toxin on PGF2alpha-induced MAPK activation. nih.gov
The signaling cascade leading to MAPK activation involves a series of phosphorylation events. Upon receptor activation, upstream kinases such as Raf-1 and MEK1 (MAPK kinase) are phosphorylated and activated, which in turn phosphorylate and activate ERK1/2. nih.gov Studies have shown that prostaglandin F2alpha stimulation leads to the phosphorylation of Raf-1, Son of Sevenless (SOS), and Shc. nih.gov The activation of the MAPK pathway provides a crucial link between the cell surface FP receptor and the regulation of nuclear transcription factors. nih.gov
Protein Kinase C (PKC)-Dependent and Independent Signaling Pathways
Protein Kinase C (PKC) is a family of serine/threonine kinases that acts as a central node in this compound signaling. nih.gov The classical activation of PKC is dependent on the Gαq/PLC pathway, where diacylglycerol (DAG), produced alongside IP3, directly activates conventional and novel PKC isoforms. frontiersin.orgebi.ac.uk
PKC activation plays a significant role in mediating many of the downstream effects of this compound, including the activation of the MAPK pathway. nih.govnih.gov The use of PKC inhibitors has demonstrated that PGF2alpha-induced ERK1/2 activation is often PKC-dependent. arvojournals.org For example, in human ciliary muscle cells, the secretory action of PGF2alpha on MMP-2 was inhibited by a PKC inhibitor. arvojournals.org
However, it is increasingly recognized that this compound can also signal through PKC-independent pathways. nih.gov For instance, the prostamide analog AL-8810 has been shown to activate ERK1/2 in a PKC-independent manner, instead relying on the transactivation of the epidermal growth factor receptor (EGFR). nih.gov This highlights the complexity and biased nature of signaling that can be elicited by different ligands acting on the same receptor.
Table 2: PKC-Dependent vs. Independent Signaling by this compound Analogs
| Ligand | Pathway to ERK1/2 Activation | Reference |
| Prostaglandin F2alpha | Primarily PKC-dependent | nih.govnih.gov |
| Bimatoprost | Primarily PKC-dependent | nih.gov |
| Cloprostenol | Primarily PKC-dependent | nih.gov |
| Fluprostenol | Primarily PKC-dependent | nih.gov |
| AL-8810 | PKC-independent; EGFR transactivation | nih.gov |
Transactivation of Tyrosine Kinase Receptors (e.g., Epidermal Growth Factor Receptor)
An important mechanism by which GPCRs, including the FP receptor, can broaden their signaling repertoire is through the transactivation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com This process involves the GPCR-initiated activation of the EGFR in a ligand-independent manner, effectively coupling the GPCR signaling network with the extensive pathways regulated by RTKs. sdbonline.org
This compound-induced transactivation of the EGFR has been observed in various cell types, including osteoblasts. nih.gov The mechanism often involves the activation of metalloproteases, which cleave and release membrane-anchored EGFR ligands like heparin-binding EGF (HB-EGF). nih.gov These released ligands then bind to and activate the EGFR in an autocrine or paracrine fashion.
The transactivation of the EGFR provides an alternative route for the activation of the MAPK pathway. nih.govnih.gov As mentioned previously, the prostamide analog AL-8810 utilizes this pathway to activate ERK1/2, bypassing the need for PKC. nih.gov This EGFR transactivation can be blocked by specific EGFR inhibitors, such as AG1478, and metalloprotease inhibitors, like batimastat. nih.gov This crosstalk between the FP receptor and the EGFR highlights a sophisticated level of signal integration that allows for a more nuanced and diverse cellular response to this compound.
Biological and Physiological Roles of Prostamide F2alpha in Model Systems
Modulation of Nociception and Pain Pathways in Animal Models
Prostamide F2alpha (PGF2α) has emerged as a significant modulator of nociceptive signaling and pain pathways, particularly in the context of inflammation, as demonstrated in various animal models. Its actions are distinct from those of its parent compound, anandamide (B1667382), and it contributes to the complex cascade of events that lead to pain sensitization.
Contribution to Inflammatory Pain Sensitization
In animal models of inflammatory pain, such as kaolin/λ-carrageenan-induced knee inflammation in mice, levels of prostamide F2α are significantly elevated in the spinal cord. nih.govnih.gov This increase is a consequence of the metabolism of the endocannabinoid anandamide by cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation. nih.govnih.govnih.gov The formation of prostamide F2α can be reduced by both non-selective and selective COX-2 inhibitors. nih.govplos.org
The elevated levels of prostamide F2α contribute to the maintenance of inflammatory pain. nih.govplos.org Studies have shown that in inflamed tissues, there is a shift from an anti-hyperalgesic state mediated by cannabinoid receptors to a pro-hyperalgesic state mediated by prostamide receptors. nih.gov This suggests that under inflammatory conditions, the conversion of anandamide to prostamide F2α counteracts the potential analgesic effects of anandamide itself. nih.gov The pro-nociceptive effect of prostamide F2α is mediated through specific prostamide receptors, as antagonists for these receptors can attenuate the pain behaviors observed in these models. nih.govplos.org
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| This compound | Mice with kaolin/λ-carrageenan-induced knee inflammation | Spinal levels are strongly elevated during inflammation. | nih.govnih.gov |
| AGN211336 (Prostamide receptor antagonist) | Mice with kaolin/λ-carrageenan-induced knee inflammation | Reduces inflammation-induced nociceptive neuron firing and paw withdrawal latency. | nih.govplos.org |
| Indomethacin (Non-selective COX inhibitor) | Mice with knee inflammation | Reduces the formation of prostamide F2α. | nih.govplos.org |
| NS-398 (Selective COX-2 inhibitor) | Mice with knee inflammation | Reduces the formation of prostamide F2α. | nih.govplos.org |
Effects on Dorsal Horn Nociceptive Neurons
Prostamide F2α directly influences the activity of dorsal horn nociceptive neurons, which are critical for transmitting pain signals from the periphery to the brain. nih.govnih.gov In healthy mice, spinal application of prostamide F2α leads to an increased firing rate of nociceptive specific (NS) neurons in the dorsal horn. nih.govnih.govplos.org This neuronal hyperexcitability corresponds with a reduced paw withdrawal latency, indicating an increased sensitivity to pain. nih.govnih.govplos.org
The effects of prostamide F2α on dorsal horn neurons are mediated by specific prostamide receptors, as they can be attenuated by the prostamide receptor antagonist AGN211336, but not by the prostaglandin (B15479496) FP receptor antagonist AL8810. nih.govnih.govplos.org In mice with induced knee inflammation, AGN211336 was shown to reduce the inflammation-induced firing of NS neurons. nih.govplos.org These findings suggest that prostamide F2α acts as a "late" mediator that sustains spinal cord hyperexcitability and pain perception. nih.govplos.org
Regulation of Intraocular Pressure in Experimental Models
This compound and its synthetic analogs play a crucial role in the regulation of intraocular pressure (IOP), a key factor in the management of glaucoma. Their primary mechanism of action involves enhancing the outflow of aqueous humor from the eye.
Mechanisms Influencing Aqueous Humor Dynamics (e.g., Uveoscleral Outflow)
The regulation of IOP is dependent on the balance between the production and drainage of aqueous humor. nih.gov Prostaglandin analogues, including this compound, are known to lower IOP primarily by increasing the uveoscleral outflow, which is the drainage of aqueous humor through the ciliary muscle and sclera. nih.govnih.govresearchgate.net This pathway is distinct from the conventional trabecular meshwork outflow pathway. nih.gov
The mechanism by which this compound enhances uveoscleral outflow involves the remodeling of the extracellular matrix within the ciliary muscle. researchgate.net This is thought to be achieved through the activation of matrix metalloproteinases, which leads to a reduction of extracellular matrix components and consequently, decreased resistance to aqueous humor outflow. nih.gov While the primary effect is on the uveoscleral pathway, some evidence also suggests a potential role in modulating outflow through the conventional pathway. nih.gov
Insights from Gene Deletion Studies (e.g., PM/PGFS Knockout Mice)
Studies utilizing gene deletion models have provided significant insights into the endogenous role of this compound in IOP regulation. Specifically, the creation of mice lacking the gene for prostamide/prostaglandin F synthase (PM/PGFS), the enzyme responsible for the biosynthesis of this compound and prostaglandin F2α, has been instrumental. nih.govnih.govscispace.com
In PM/PGFS knockout (KO) mice, a significant elevation in intraocular pressure of approximately 4 mmHg was observed compared to their wild-type littermates. nih.govnih.govscispace.com Interestingly, this increase in IOP was not associated with a change in the pressure-dependent outflow facility, which is consistent with the known effects of this compound on the unconventional (uveoscleral) outflow pathway. nih.govnih.gov The elevated IOP in these knockout mice is hypothesized to result from a diversion of the endoperoxide precursor pathway towards the production of other prostanoids, such as prostaglandin D2 (PGD2) and thromboxane (B8750289) A2 (TxA2), which are known to increase intraocular pressure. nih.govnih.govscispace.com This suggests that the basal production of this compound by PM/PGFS plays a crucial role in maintaining normal IOP by limiting the synthesis of ocular hypertensive prostanoids. nih.govnih.govscispace.com
Influence on Adipogenesis and Lipid Metabolism in Cellular and Animal Models
This compound has been identified as a novel regulator of adipogenesis, the process of forming mature fat cells (adipocytes) from precursor cells. nih.govresearchgate.net Its actions in this context are generally inhibitory, suggesting a role in modulating adipose tissue mass.
In cellular models, such as mouse 3T3-L1 and human preadipocytes, exposure to this compound or its synthetic analog, bimatoprost (B1667075), during the early stages of differentiation inhibits adipogenesis. nih.govresearchgate.net This is evidenced by a reduction in the expression of key adipogenic transcription factors like PPARγ and C/EBPα. nih.gov this compound is endogenously produced from anandamide in preadipocytes, and its production decreases as the cells differentiate. nih.govresearchgate.net This suggests that the conversion of pro-adipogenic anandamide to anti-adipogenic this compound is a regulatory switch in the control of adipocyte formation. nih.govresearchgate.net
Further studies have indicated that this compound may also play a role in preadipocyte proliferation. Treatment of preadipocytes with this compound has been shown to increase their proliferation, suggesting a role in maintaining the pool of adipocyte precursor cells while simultaneously inhibiting their differentiation. nih.gov
In animal models, the relevance of these cellular findings is supported by observations in high-fat diet-fed mice, where levels of this compound are reduced in white adipose tissue, a condition where there is a high demand for the formation of new adipocytes. nih.govresearchgate.net Additionally, in a zebrafish larval model, prostamides were shown to inhibit adipogenesis in vivo. nih.gov
| Model System | Effect of this compound | Key Finding | Reference |
|---|---|---|---|
| Mouse 3T3-L1 preadipocytes | Inhibition of differentiation | Decreased expression of adipogenic markers (PPARγ, C/EBPα). | nih.gov |
| Human preadipocytes | Inhibition of differentiation | Exposure during early differentiation inhibits adipogenesis. | researchgate.net |
| High-fat diet-fed mice | Reduced levels in white adipose tissue | Correlates with an increased need for new adipocytes. | nih.govresearchgate.net |
| Zebrafish larvae | Inhibition of adipogenesis | Demonstrates in vivo anti-adipogenic effects. | nih.gov |
| Mouse 3T3-L1 preadipocytes | Increased proliferation | Suggests a role in maintaining the preadipocyte pool. | nih.gov |
Inhibition of Preadipocyte Differentiation
This compound has been demonstrated to be a potent inhibitor of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This anti-adipogenic effect has been observed in various in vitro models, including the commonly used 3T3-L1 preadipocyte cell line and human adipose-derived stem cells.
Research has shown that treatment of preadipocytes with this compound or its synthetic analog, bimatoprost, during the early stages of differentiation leads to a significant reduction in the accumulation of intracellular lipids. nih.gov This inhibition is dose-dependent. Studies involving prostaglandin analogues have provided quantitative data on the extent of this inhibition. For instance, in 3T3-L1 preadipocytes, the acid form of bimatoprost has been shown to significantly inhibit adipogenesis.
The mechanism underlying this inhibition is multifaceted. It is understood that this compound exerts its effects through a distinct receptor system from the conventional prostaglandin F2alpha (FP) receptor, although it may involve a heterodimer of the FP receptor and its splice variants. The signaling cascade initiated by this compound in preadipocytes has been shown to interfere with the expression of key pro-adipogenic transcription factors, which are essential for the differentiation process.
Table 1: Effect of Prostaglandin Analogues on Adipogenesis in 3T3-L1 Preadipocytes This table summarizes the inhibitory effect of various prostaglandin analogues on the differentiation of 3T3-L1 preadipocytes, as measured by the relative area of intracellular oil accumulation compared to a control group.
Compound Relative Oil Area (%) Standard Deviation Latanoprost acid 35.8 18.7 Travoprost acid 25.8 11.7 Tafluprost acid 41.2 22.3 Bimatoprost 112.7 61.0 Bimatoprost acid 17.9 9.0 Unoprostone 100.9 43.2 Prostaglandin F2alpha 45.2 38.0
Promotion of Preadipocyte Proliferation
In addition to its inhibitory effect on differentiation, this compound has been found to promote the proliferation of preadipocytes. nih.gov This suggests a dual role for this compound in regulating adipose tissue mass: preventing the formation of new fat cells while simultaneously expanding the pool of precursor cells.
Studies utilizing various cell proliferation assays have provided quantitative evidence for this proliferative effect. Treatment of 3T3-L1 preadipocytes with this compound or bimatoprost has been shown to increase cell numbers, as determined by direct cell counting. nih.gov Furthermore, assays that measure metabolic activity (MTT assay) and the incorporation of nucleotide analogs into newly synthesized DNA (BrdU assay) have confirmed the pro-proliferative action of this compound on these cells. nih.gov
This proliferative effect appears to be specific to preadipocytes, as similar effects were not observed in other cell lines, such as HepG2 and HEK293T cells. The signaling pathways involved in this proliferative response are still under investigation but are thought to be distinct from those that mediate the inhibition of differentiation.
Table 2: Proliferative Effects of this compound and Bimatoprost on 3T3-L1 Preadipocytes This table presents data from various assays quantifying the increase in 3T3-L1 preadipocyte proliferation following treatment with this compound (PGF2αEA) and its analog, bimatoprost.
Assay Treatment Result (relative to control) Significance Cell Counting Bimatoprost Significant increase P < 0.0001 Cell Counting PGF2αEA Significant increase P < 0.0001 BrdU Incorporation Bimatoprost Significant increase P < 0.01 BrdU Incorporation PGF2αEA Significant increase P < 0.01
Investigational Roles in Other Biological Systems (e.g., Central Nervous System Distribution)
Beyond its role in regulating adipose tissue, this compound has been a subject of investigation in other biological systems, most notably the central nervous system (CNS). The distribution of the enzyme responsible for its synthesis, prostamide/PGF synthase, provides strong evidence for its potential functions within the CNS.
Research has revealed that prostamide/PGF synthase is preferentially expressed in the white matter bundles throughout the CNS of adult mice. nih.govpsu.edu Further investigation has shown that the enzyme is colocalized with myelin basic protein in the myelin sheaths of axons. nih.gov This selective localization suggests that myelin sheaths may be significant sites for the production of this compound, hinting at a potential role in the formation and maintenance of central myelin. nih.gov
In addition to its distribution, functional studies have implicated this compound in nociceptive signaling. High expression of its synthesizing enzyme in the spinal cord has led to studies describing it as a mediator of pain perception. nih.gov
While direct quantitative measurements of this compound concentrations in different brain regions are not yet widely available, the distinct localization of its biosynthetic machinery points towards important and specific roles within the central nervous system that are an active area of research.
Advanced Research Methodologies for Prostamide F2alpha Analysis
Quantification Techniques
Accurate quantification of endogenous Prostamide F2alpha is crucial for understanding its physiological and pathological roles. Due to its low abundance and similarity to other eicosanoids, highly sensitive and specific analytical methods are required.
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has emerged as the gold standard for the definitive identification and quantification of this compound in biological samples. This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
The methodology generally involves the extraction of lipids from a biological matrix, followed by chromatographic separation to resolve this compound from other structurally related compounds. The separated analyte is then introduced into the mass spectrometer, where it is ionized and fragmented. Specific precursor-to-product ion transitions are monitored in selected reaction monitoring (SRM) mode, which provides a high degree of specificity and allows for accurate quantification, even in complex biological matrices. nih.govuic.edu While specific parameters for this compound are established within individual research laboratories, the general approach is similar to that used for other prostaglandins (B1171923), such as 8-iso-prostaglandin F2alpha. nih.govfrontiersin.orgnih.gov
Table 1: Illustrative LC/MS/MS Parameters for Eicosanoid Analysis
| Parameter | Description |
| Chromatography | Reverse-phase C18 column |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724) containing a weak acid (e.g., formic acid) |
| Ionization | Electrospray Ionization (ESI) in negative ion mode |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | [M-H]⁻ of this compound |
| Product Ion (m/z) | Specific fragment ions characteristic of this compound |
This table presents a generalized example of LC/MS/MS parameters. Actual values are optimized for specific instruments and experimental conditions.
Genetic Manipulation and Knockout Models
Genetic manipulation, particularly the generation of knockout mouse models, has been instrumental in defining the biosynthetic pathways and physiological functions of this compound.
The enzyme prostamide/prostaglandin (B15479496) F synthase (PM/PGFS) is a key enzyme in the biosynthesis of both this compound and Prostaglandin F2alpha. scispace.combiorxiv.orgnih.gov To elucidate the specific role of this enzyme in the production of this compound, researchers have created PM/PGFS gene-deleted (knockout) mice. scispace.combiorxiv.orgnih.gov
Studies using these knockout mice have demonstrated a critical role for PM/PGFS in the formation of this compound. scispace.combiorxiv.orgbiorxiv.org For instance, in PM/PGFS knockout mice, the levels of this compound were significantly reduced or undetectable in certain tissues compared to their wild-type littermates, as determined by LC/MS/MS. biorxiv.orgnih.gov These studies have also revealed important physiological functions of the PM/PGFS pathway, such as its role in regulating intraocular pressure. scispace.combiorxiv.orgnih.gov Specifically, the deletion of the PM/PGFS gene led to a significant elevation in intraocular pressure in mice, highlighting the importance of the enzymatic products, including this compound, in maintaining normal eye pressure. biorxiv.orgnih.gov
Table 2: Findings from PM/PGFS Gene Deletion Studies
| Finding | Implication | Reference |
| Significantly reduced or undetectable levels of this compound in knockout mice. | Confirms the essential role of PM/PGFS in this compound biosynthesis. | biorxiv.orgnih.gov |
| Elevated intraocular pressure in PM/PGFS knockout mice. | Suggests a key role for PM/PGFS products, including this compound, in ocular physiology. | scispace.combiorxiv.orgnih.gov |
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of this compound action, including its receptor interactions and downstream signaling pathways.
To study the interaction of this compound and its analogs with specific receptors, researchers often utilize recombinant expression systems. Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for this purpose due to their high transfection efficiency and robust growth characteristics. nih.govresearchgate.netnih.gov
In these systems, HEK293 cells are genetically engineered to express a specific receptor of interest, such as the prostaglandin F receptor (FP receptor) and its splice variants. researchgate.netnih.gov By expressing these receptors in a controlled cellular environment, researchers can perform various binding and functional assays to characterize the pharmacological profile of this compound and its analogs. For example, studies have used HEK293 cells co-expressing the FP receptor and its variants to investigate the distinct signaling pathways activated by prostamides compared to prostaglandins, often by measuring second messengers like intracellular calcium. researchgate.netnih.gov
To investigate the functional effects of this compound in a physiologically relevant context, specific cell lines that exhibit the biological process of interest are employed. The 3T3-L1 preadipocyte cell line is a well-established in vitro model for studying adipogenesis, the process of fat cell differentiation. researchgate.netnih.govmdpi.com
Studies have shown that this compound and its synthetic analogs can inhibit adipogenesis in 3T3-L1 cells. researchgate.net These cells are used to explore the molecular mechanisms underlying this anti-adipogenic effect, such as the regulation of key transcription factors involved in fat cell development. researchgate.net By treating 3T3-L1 preadipocytes with this compound during differentiation, researchers can assess changes in gene expression, protein levels, and lipid accumulation to understand its impact on adipocyte biology. nih.govresearchgate.netnih.gov
Pharmacological Probes for Receptor Characterization
The elucidation of this compound's physiological roles and signaling pathways heavily relies on the use of specific pharmacological tools. These probes, which include selective agonists and antagonists, are indispensable for characterizing the receptors through which this compound exerts its effects.
Utilization of Selective Agonists and Antagonists
The identification and characterization of prostamide receptors have been significantly advanced by the development and use of selective agonists and antagonists. These compounds allow researchers to dissect the specific effects of prostamide signaling from those of other lipid mediators, such as prostaglandins.
Bimatoprost (B1667075), a synthetic analog of this compound, has been a cornerstone in these investigations. Its pharmacological profile is nearly identical to that of the endogenous this compound, making it a valuable tool for probing receptor interactions and downstream effects. nih.gov The discovery of potent and selective prostamide receptor antagonists, such as AGN 211335 and AGN 211336, was a critical step in distinguishing between receptor-mediated effects of prostamides and those of prostaglandin F2alpha (PGF2α) acting on the FP receptor. nih.govnih.gov
These antagonists have been instrumental in studies aiming to characterize the prostamide receptor. For instance, in the cat isolated iris, a tissue known to be a rich source of prostamide F2α receptors, these antagonists effectively block the contractile responses induced by prostamides. nih.gov The inhibitory activity of these compounds at prostamide receptors, coupled with their ability to also inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide (B1667382), has led to the development of dual-action compounds. nih.gov This dual activity is significant because the inhibition of FAAH can lead to an accumulation of anandamide, which can then be converted to this compound by cyclooxygenase-2 (COX-2). nih.gov
The utilization of these selective pharmacological probes has provided compelling evidence for the existence of distinct prostamide receptors that are pharmacologically different from the classical prostanoid receptors. nih.govresearchgate.net The development of novel prostamide analogs with modified head and tail groups continues to be an active area of research, aiming to produce more stable and selective probes to further aid in the characterization of the putative prostamide receptor(s). nih.govnih.gov
| Compound | Prostamide F2α Receptor Activity (Cat Iris) | Selectivity vs. Prostanoid Receptors |
|---|---|---|
| AGN 211335 | Antagonist | Selective over many prostanoid receptors |
| AGN 211336 | Antagonist | Selective over many prostanoid receptors |
Molecular Biology Techniques
A variety of molecular biology techniques have been pivotal in advancing our understanding of this compound's mechanism of action, from the expression of its synthesizing enzymes and receptors to the downstream cellular responses it triggers.
Gene Expression Analysis (e.g., RT-qPCR)
Gene expression analysis, particularly reverse transcription-quantitative polymerase chain reaction (RT-qPCR), has been crucial in studying the biosynthesis of this compound. Research involving the deletion of the gene encoding for Prostamide/prostaglandin F synthase (PM/PGFS) utilized qPCR to confirm the absence of PM/PGFS mRNA in knockout mice. nih.gov These studies demonstrated that in tissues like the inguinal fat pads of wild-type mice, PM/PGFS mRNA is present, whereas it is undetectable in their knockout counterparts. nih.gov This approach has been fundamental in establishing the critical role of PM/PGFS in the biosynthesis of this compound in vivo. nih.govbiorxiv.org
Furthermore, gene expression studies have been employed to investigate the downstream effects of prostamide receptor activation. For example, Northern blot analysis has been used to measure the upregulation of cysteine-rich angiogenic protein 61 (Cyr61) mRNA in response to bimatoprost treatment in cells co-expressing the prostaglandin FP receptor and its splice variants. nih.govresearchgate.net
Protein Expression and Localization (e.g., Western Blot, Immunohistochemistry)
Investigating the expression and tissue distribution of proteins involved in this compound signaling, such as its receptors, is essential for understanding its physiological functions. Western blot analysis has been used to detect the expression of the prostaglandin F2alpha (PGF2α) receptor, which is closely related to the prostamide receptor system. nih.govarvojournals.org For instance, Western blotting has confirmed the presence of the FP receptor protein in both native and cultured trabecular meshwork cells. arvojournals.org This technique allows for the verification of protein expression and can provide information about the molecular weight of the detected protein. nih.govthermofisher.com
Immunohistochemistry is another powerful technique that has been employed to visualize the localization of these receptors within tissues. nih.gov Studies have used specific antibodies to map the distribution of the PGF2α receptor in various tissues, including the rat oviduct and mouse testis. nih.govnih.gov This method provides valuable spatial information about which cell types express the receptor, offering clues about the potential sites of action for this compound. nih.gov For example, in the mouse testis, immunohistochemical staining has shown that the PGF2α receptor is localized to the Leydig cells. nih.gov
Calcium Imaging and Reporter Assays (e.g., FLIPR)
Functional assays that measure the intracellular signaling events following receptor activation are critical for characterizing the pharmacological properties of this compound and its analogs. Calcium imaging is a widely used technique to monitor changes in intracellular calcium concentrations, a common second messenger in G protein-coupled receptor signaling. nih.govnih.govspringernature.com Ratiometric dyes like Fura-2 are often used in these assays to provide a reliable measurement of intracellular calcium levels. nih.govspringernature.com
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput platform frequently used for conducting calcium mobilization assays. nih.govnih.gov Studies have utilized FLIPR to investigate the calcium signaling profiles initiated by this compound analogs like bimatoprost. nih.gov These experiments have revealed distinct calcium mobilization patterns in response to bimatoprost compared to PGF2α, particularly a second phase of calcium increase that can be selectively blocked by prostamide antagonists like AGN211335. nih.govresearchgate.net This highlights the utility of such assays in dissecting the unique signaling pathways activated by prostamides. nih.gov
| Technique | Application in this compound Research | Key Findings |
|---|---|---|
| RT-qPCR | Analysis of Prostamide/PGF synthase (PM/PGFS) gene expression. | Confirmed absence of PM/PGFS mRNA in knockout mice, establishing its role in this compound biosynthesis. nih.gov |
| Western Blot | Detection of prostaglandin FP receptor protein expression. | Confirmed FP receptor presence in tissues like the trabecular meshwork. arvojournals.org |
| Immunohistochemistry | Localization of PGF2α receptors in tissues. | Identified specific cell types (e.g., Leydig cells) expressing the receptor. nih.gov |
| Calcium Imaging (FLIPR) | Measurement of intracellular calcium mobilization in response to prostamide analogs and antagonists. | Revealed distinct, antagonist-sensitive calcium signaling pathways for prostamides compared to prostaglandins. nih.gov |
Future Research Directions and Unresolved Academic Questions
Elucidation of Novel Prostamide Receptor Subtypes and Ligand Interactions
A primary focus of future research is the definitive identification and cloning of a unique prostamide-sensitive receptor. nih.govkau.edu.sa While functional evidence strongly suggests the existence of such a receptor, its molecular identity remains elusive. fda.govnih.govresearchgate.netrhea-db.org Studies using prostamide antagonists have provided evidence for a receptor entity distinct from the prostaglandin (B15479496) FP receptor. nih.gov For instance, prototypical antagonists like AGN 204396 and the more potent AGN 211334 can block the effects of prostamide F2alpha and its analogue bimatoprost (B1667075) without affecting the actions of PGF2alpha at the FP receptor. nih.govarvojournals.org
One hypothesis is that prostamides may interact with heterodimers of the prostaglandin FP receptor and its splice variants, such as altFP4. researchgate.netnih.gov This interaction could create novel ligand recognition sites and trigger distinct downstream signaling cascades compared to the homomeric FP receptor. researchgate.netnih.govacs.org Further investigation into the formation and pharmacology of these receptor complexes is crucial.
Future studies should aim to:
Clone and express the putative prostamide receptor to characterize its structure and binding properties.
Investigate the potential for heterodimerization between the prostamide receptor and other prostanoid receptors, and how this affects ligand binding and signaling. researchgate.net
Develop more potent and selective antagonists to be used as pharmacological tools for in vivo studies. nih.gov
Comprehensive Mapping of this compound Signaling Networks and Cross-Talk with Other Lipid Mediators
Understanding the complete signaling network of this compound is another critical area of future investigation. While it is known that this compound can influence intracellular calcium levels, the full spectrum of its downstream effectors is not yet mapped. nih.govacs.org
There is significant interest in the cross-talk between this compound and other lipid signaling pathways. This compound is biosynthesized from the endocannabinoid anandamide (B1667382) via the action of cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.net This shared biosynthetic pathway suggests a potential for regulatory interplay between the endocannabinoid and prostanoid systems. cnr.it For example, the inhibition of fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, could lead to increased substrate availability for prostamide synthesis. researchgate.net
Future research should focus on:
Identifying the full range of intracellular signaling molecules activated by this compound.
Investigating the functional consequences of the cross-talk between this compound and the endocannabinoid system, particularly in tissues where both are active.
Exploring the interaction of this compound signaling with pathways activated by other prostanoids, such as PGE2 and PGD2. mdpi.commdpi.com
Further Characterization of Biological Roles in Diverse Physiological and Pathophysiological Contexts
While the role of this compound in regulating intraocular pressure is well-established, its functions in other physiological and pathophysiological contexts are less understood and represent a significant area for future research. nih.govresearchgate.net
Emerging evidence suggests a role for this compound in:
Adipogenesis: this compound has been shown to negatively regulate the differentiation of fat cells (adipogenesis). researchgate.netsci-hub.se This suggests a potential role in metabolic regulation and obesity. researchgate.net
Pain and Inflammation: As a product of COX-2, an enzyme upregulated during inflammation, this compound may play a role in inflammatory processes and pain signaling. nih.govresearchgate.net
Hair Growth: The synthetic prostamide analogue, bimatoprost, has been found to promote hair growth, indicating a potential role for endogenous this compound in hair follicle cycling. researchgate.netdoctorlib.org
Further studies are needed to explore these and other potential roles in systems such as the central nervous system and cardiovascular system. The use of knockout animal models, specifically deleting the enzyme responsible for this compound synthesis (prostamide/prostaglandin F synthase), will be invaluable in elucidating its in vivo functions. researchgate.net
Development of Advanced Analytical Techniques for In Vivo Measurement and Imaging
Progress in understanding the in vivo roles of this compound has been hampered by the challenges of accurately measuring its low concentrations in biological tissues. mdpi.com The development of more sensitive and specific analytical methods is a critical need.
Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been used to quantify this compound in various tissues. researchgate.netresearchgate.netdoi.org However, there is a need for techniques that can provide real-time, in vivo measurements and spatial information about its distribution.
Future directions in analytical techniques include:
Improving the sensitivity and throughput of LC-MS/MS methods for high-throughput screening. researchgate.net
Developing novel imaging techniques, such as mass spectrometry imaging or specific fluorescent probes, to visualize the localization of this compound within tissues and cells.
Creating advanced in vitro models, such as 3D organoid cultures, to study the effects of this compound in a more physiologically relevant context. nih.govarvojournals.org
Investigation of Endogenous Regulatory Mechanisms Beyond Biosynthesis
The regulation of this compound activity is not solely dependent on its biosynthesis. Understanding the mechanisms that control its signaling, transport, and degradation is essential for a complete picture of its biological function.
Key unresolved questions include:
What are the specific transport mechanisms that move this compound across cell membranes?
What are the enzymatic pathways responsible for the degradation of this compound, and how are these pathways regulated?
Are there endogenous allosteric modulators of the prostamide receptor that can fine-tune its activity?
Investigating these regulatory mechanisms will provide a more nuanced understanding of how this compound signaling is controlled in health and disease.
Q & A
Q. What is the enzymatic biosynthesis pathway of prostamide F2α, and how can researchers validate intermediate metabolites?
Prostamide F2α is synthesized from anandamide via a two-step process:
Cyclooxygenase-2 (COX-2) oxidizes anandamide to form prostamide H2 , a cyclic endoperoxide ethanolamide intermediate.
Prostaglandin F synthase (PGF synthase) reduces prostamide H2 to yield prostamide F2α.
Methodological considerations:
Q. How does prostamide F2α functionally differ from prostaglandin F2α (PGF2α) in ocular physiology?
Prostamide F2α exhibits distinct pharmacology:
- It activates prostamide-specific receptors rather than classical prostanoid FP receptors, as shown in feline iridial smooth muscle cell studies where bimatoprost (a prostamide F2α analog) and PGF2α stimulated separate cell populations .
Experimental validation: - Use selective antagonists (e.g., AGN 204396) to block prostamide F2α effects without inhibiting FP receptor agonists .
- Compare intracellular signaling pathways (e.g., calcium flux, cAMP modulation) between prostamide F2α and PGF2α .
Q. What are the recommended methods for detecting and quantifying prostamide F2α in biological samples?
- Competitive ELISA kits with a detection range of 9.88–800 pg/mL are suitable for plasma/serum analysis, though cross-reactivity with structurally similar lipids (e.g., PGF2α) must be controlled .
- Immunofluorescence with validated antibodies (e.g., Prostaglandin F2α Antibody conjugated to AbBy Fluor® 350) enables localization in tissue sections, but requires rigorous validation against negative controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in prostamide F2α receptor activation studies?
Discrepancies arise from overlapping signaling pathways and receptor heterodimerization hypotheses:
- Key contradiction : Some studies attribute prostamide F2α effects to FP receptor variants or heterodimers , while others propose entirely distinct receptors .
Methodological strategies: - Employ single-cell RNA sequencing to identify receptor expression patterns in target tissues (e.g., ocular cells).
- Use second-generation antagonists like AGN 211334 to selectively block prostamide receptors without affecting FP receptors .
- Conduct knockout models for FP receptors to isolate prostamide-specific responses .
Q. What experimental designs are optimal for studying prostamide F2α’s role in neuroinflammation and metabolic regulation?
Prostamide F2α modulates neuroinflammatory pathways and lipid metabolism via COX-2-derived mechanisms . Recommended approaches:
- In vivo models : Use COX-2 inhibitors (e.g., celecoxib) in murine models to assess changes in endocannabinoid/prostamide levels and correlate with behavioral outcomes (e.g., anxiety tests) .
- Metabolomic profiling : Combine LC-MS with isotopic labeling to trace anandamide conversion to prostamide F2α in brain or adipose tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
